Quinoxalino[2,3-b]phenazine

Organic Field-Effect Transistors n-Type Semiconductor Amorphous Mobility

Quinoxalino[2,3-b]phenazine (synonym: 5,7,12,14-tetraazapentacene) is a nitrogen-containing heteroacene with the molecular formula C18H10N4 and exact mass 282.09 Da. It is the fully aromatic (benzenoid) form of the tetraazapentacene family, possessing a planar, fully conjugated π-system with four pyrazine-type nitrogen atoms.

Molecular Formula C18H10N4
Molecular Weight 282.3 g/mol
CAS No. 258-67-3
Cat. No. B12349049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxalino[2,3-b]phenazine
CAS258-67-3
Molecular FormulaC18H10N4
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=C4C(=CC3=N2)N=C5C=CC=CC5=N4
InChIInChI=1S/C18H10N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10H
InChIKeyJNWYCDPQNQHNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxalino[2,3-b]phenazine (CAS 258-67-3): The Parent Tetraazapentacene Core for n-Type Organic Electronics and Reference Material


Quinoxalino[2,3-b]phenazine (synonym: 5,7,12,14-tetraazapentacene) is a nitrogen-containing heteroacene with the molecular formula C18H10N4 and exact mass 282.09 Da [1]. It is the fully aromatic (benzenoid) form of the tetraazapentacene family, possessing a planar, fully conjugated π-system with four pyrazine-type nitrogen atoms [2]. This core structure is a fundamental building block for derivatized n-type organic semiconductors, enabling systematic tuning of frontier molecular orbital energies and charge transport properties through peripheral substitution.

Why Generic Substitution Fails for Quinoxalino[2,3-b]phenazine: Critical Dependence on Oxidation State and Substitution Pattern


Quinoxalino[2,3-b]phenazine exists in two discrete oxidation states—the fully aromatic benzenoid form (CAS 258-67-3) and the dihydro-quinonoid form (e.g., 5,12-dihydroquinoxalino[2,3-b]phenazine, CAS 531-47-5)—which exhibit drastically different molecular and electronic structures, molecular packing, and semiconductor performance [1]. Simply substituting one for the other without addressing the oxidative state leads to unpredictable film morphology, altered HOMO/LUMO levels, and compromised device performance, making generic replacement of this core structure with closely related analogs impossible.

Quinoxalino[2,3-b]phenazine: Head-to-Head Performance Data Against Pentacene and Dihydro Analogs


n-Type Field-Effect Mobility in Amorphous Thin-Film Transistors: Tetraazapentacene vs. Pentacene

Unsubstituted quinoxalino[2,3-b]phenazine forms stable amorphous films that deliver field-effect electron mobility up to 2 × 10^−2 cm^2 V^−1 s^−1 in air, whereas pentacene typically operates as a p-type semiconductor with hole mobility of 1-5 cm^2 V^−1 s^−1 but undergoes rapid oxidative degradation [1]. The tetraazapentacene core thus unlocks n-channel functionality that pentacene cannot provide, addressing a critical gap in complementary logic circuits.

Organic Field-Effect Transistors n-Type Semiconductor Amorphous Mobility

Oxidative Stability: Benzenoid Quinoxalino[2,3-b]phenazine vs. Dihydro-Quinonoid Form

Direct comparison in Tang et al. (2009) demonstrates that the benzenoid form (quinoxalino[2,3-b]phenazine) exhibits a closed-shell electronic structure with a well-defined HOMO-LUMO gap, while the dihydro-quinonoid tautomer displays a different molecular packing motif (herringbone vs. slipped stack) and altered frontier orbital energies [1]. This structural divergence directly impacts charge injection barriers and thin-film morphology, rendering the benzenoid form the only viable option for reproducible n-type transistor fabrication.

Molecular Electronics Stability Oxidation State

Electron Affinity / LUMO Energy: Tetraazapentacene Core vs. Pentacene

Computational and experimental studies consistently show that symmetrical tetraazapentacenes possess a LUMO energy level approximately 0.7 eV lower than that of pentacene (ca. -3.5 eV vs. -2.8 eV) [1]. This deeper LUMO facilitates electron injection from common electrodes (e.g., Au, Ag) and enhances air-stability by raising the barrier for oxidation by atmospheric oxygen.

Electron Affinity LUMO n-Type Doping

Thermal Stability in Solution and Solid Films: Tetraazapentacene vs. Pentacene

A 2005 study of amorphous ladder tetraazapentacenes reported that quinoxalino[2,3-b]phenazine-based semiconductors exhibit significantly higher thermal and optical stability in both solution and solid films compared to pentacene [1]. While pentacene degrades rapidly upon exposure to light and air, the tetraazapentacene core remains intact, enabling solution-processing techniques such as spin-coating and ink-jet printing without protective atmosphere.

Thermal Stability Solution Processing Device Durability

Redox Activity: Radical Anion Formation in Tetraazapentacene Core vs. Diazapentacene Analogs

Electrochemical reduction of 6,13-diethynyl-quinoxalino[2,3-b]phenazine proceeds at less negative potentials compared to analogous diazapentacenes, generating stable radical anions and dianions that were characterized by UV-Vis-NIR spectroelectrochemistry [1]. The tetraazapentacene scaffold thus provides a more easily accessible n-doping state, beneficial for applications requiring controlled charge generation.

Radical Anions Electrochemistry Spectroelectrochemistry

Optimal Application Scenarios for Quinoxalino[2,3-b]phenazine Based on Verified Differentiation


Ambient-Stable n-Channel Organic Field-Effect Transistors (OFETs)

Quinoxalino[2,3-b]phenazine serves as the ideal unsubstituted core for developing air-stable n-type organic semiconductors. Its deep LUMO (~-3.5 eV) and intrinsic oxidative stability (compared to pentacene) enable solution-processed OFETs that operate in air with electron mobility up to 2 × 10^−2 cm^2 V^−1 s^−1 [1][2]. This makes it a cost-effective platform for complementary organic logic circuits where paired n- and p-channel transistors are required.

Benchmark Reference Material for Azaacene Structure–Property Studies

The fully aromatic benzenoid form has been rigorously characterized by single-crystal X-ray diffraction, cyclic voltammetry, and DFT calculations, providing a definitive structural and electronic baseline [1]. Researchers can reference this compound as a standard when evaluating new azaacene derivatives, ensuring reproducible comparisons of HOMO/LUMO energies and molecular packing motifs.

Precursor for Functionalized n-Type Semiconductors (TIPS-TAP and Beyond)

The parent tetraazapentacene scaffold is the starting point for synthesizing high-performance derivatives such as TIPS-tetraazapentacene (TIPS-TAP) and halogenated tetraazapentacenes, which have achieved electron mobilities as high as 27.8 cm^2 V^−1 s^−1 [1]. By beginning with the unsubstituted core, chemists can systematically attach solubilizing or electron-withdrawing groups to precisely tune solubility, packing, and charge transport.

Organic Photovoltaics (OPV) and Electron-Transport Layers

Thanks to its low-lying LUMO and facile reduction to stable radical anions, quinoxalino[2,3-b]phenazine-based materials are promising candidates for non-fullerene acceptors and electron-transport layers in organic solar cells. The core's ability to accept electrons readily facilitates charge separation and transport, enhancing overall device efficiency [1][2].

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